molecular formula C25H31NO2 B12736173 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, 2,2-diphenylvalerate (ester), (+)- CAS No. 87395-52-6

1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, 2,2-diphenylvalerate (ester), (+)-

Cat. No.: B12736173
CAS No.: 87395-52-6
M. Wt: 377.5 g/mol
InChI Key: UDETVFPQVHXGDX-OOMBGRCJSA-N
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Description

1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, 2,2-diphenylvalerate (ester), (+)- is a chemical compound with the molecular formula C25H31NO2 and a molecular weight of 377.5191 . This compound is known for its unique structure, which includes a tropane ring system and a diphenylvalerate ester group.

Preparation Methods

The synthesis of 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, 2,2-diphenylvalerate (ester), (+)- typically involves the esterification of 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol with 2,2-diphenylvaleric acid. The reaction conditions often require the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, 2,2-diphenylvalerate (ester), (+)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) replace the ester group, forming new compounds.

Scientific Research Applications

1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, 2,2-diphenylvalerate (ester), (+)- has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on the central nervous system.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, 2,2-diphenylvalerate (ester), (+)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, 2,2-diphenylvalerate (ester), (+)- can be compared with other similar compounds, such as:

    1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, 2,2-diphenylacetate (ester): This compound has a similar structure but with a diphenylacetate ester group instead of a diphenylvalerate ester group.

    1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, 2,2-diphenylpropionate (ester): This compound features a diphenylpropionate ester group, offering different chemical and biological properties.

The uniqueness of 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, 2,2-diphenylvalerate (ester), (+)- lies in its specific ester group, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

87395-52-6

Molecular Formula

C25H31NO2

Molecular Weight

377.5 g/mol

IUPAC Name

[(1R)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl] 2,2-diphenylpentanoate

InChI

InChI=1S/C25H31NO2/c1-3-18-25(19-10-6-4-7-11-19,20-12-8-5-9-13-20)24(27)28-23-17-15-21-14-16-22(23)26(21)2/h4-13,21-23H,3,14-18H2,1-2H3/t21?,22-,23?/m1/s1

InChI Key

UDETVFPQVHXGDX-OOMBGRCJSA-N

Isomeric SMILES

CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCC4CC[C@H]3N4C

Canonical SMILES

CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCC4CCC3N4C

Origin of Product

United States

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